Product packaging for 4,7-Phenanthroline, 1-methyl-(Cat. No.:CAS No. 61351-97-1)

4,7-Phenanthroline, 1-methyl-

Cat. No.: B14587565
CAS No.: 61351-97-1
M. Wt: 194.23 g/mol
InChI Key: LAZAXXCISINBPM-UHFFFAOYSA-N
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Description

Significance of Phenanthroline Derivatives in Contemporary Chemical Research

1,10-Phenanthroline (B135089) (phen) and its derivatives are a cornerstone in modern chemical research, primarily due to their role as versatile bidentate ligands in coordination chemistry. researchgate.netwikipedia.org These heterocyclic organic compounds, characterized by a rigid, polyaromatic structure, form stable complexes with a wide array of metal ions across various oxidation states. acs.orgnih.gov This strong chelating ability stems from the two nitrogen atoms positioned to effectively bind a metal center, creating a stable five-membered ring. researchgate.netmdpi.com

The significance of phenanthroline derivatives extends across numerous scientific disciplines:

Coordination Chemistry and Catalysis: Phenanthroline-based ligands are fundamental in creating metal complexes with tailored electronic and steric properties. researchgate.netacs.org These complexes are instrumental in various catalytic processes, including oxidation reactions, hydrogenation, and hydroformylation. mdpi.com The rigid framework of the phenanthroline ligand imparts a high degree of pre-organization, leading to selective complexing agents. researchgate.net

Materials Science: The unique photophysical properties of phenanthroline complexes, such as intense luminescence, have led to their use in the development of advanced materials. researchgate.netacs.org They are utilized as sensitizers in dye-sensitized solar cells and as luminescent probes. acs.orgnih.gov Furthermore, their incorporation into metal-organic frameworks (MOFs) can result in materials with enhanced stability and photoluminescence.

Supramolecular Chemistry: The work of Nobel laureate Jean-Pierre Sauvage, who utilized phenanthroline-based structures to create elegant supramolecular architectures like rotaxanes and catenanes, highlights their importance in this field. acs.orgnih.gov

Analytical Chemistry: Phenanthroline derivatives serve as reagents for the detection of metal ions and are employed in the development of electrochemical sensors.

Biochemistry and Medicinal Chemistry: The ability of phenanthroline complexes to interact with and cleave DNA has made them templates for the design of inorganic drugs. chim.it Water-soluble derivatives are particularly important for assessing biological activity and for applications such as the regeneration of NADH. mdpi.com

The ease of functionalization at eight distinct positions on the phenanthroline backbone allows for the synthesis of a vast array of derivatives with specific properties, making it a "landmark molecule" for chemists. acs.orgnih.gov

Overview of the Academic Research Landscape for 4,7-Phenanthroline (B189438), 1-methyl-

The academic research landscape for 4,7-Phenanthroline, 1-methyl- is situated within the broader context of studies on methylated phenanthroline derivatives. Research into these compounds often focuses on understanding how the number and position of methyl groups influence the properties and interactions of the phenanthroline core.

Key research areas involving methylated phenanthrolines, including the 1-methyl derivative, encompass:

Coordination Chemistry: Like its parent compound, 1-methyl-4,7-phenanthroline is investigated as a ligand for forming complexes with various metal ions. These complexes are studied for their potential applications in photocatalysis and as light-emitting devices. The methyl group can influence the electronic properties and reactivity of the resulting metal complex.

Organic Synthesis: This compound serves as a building block for creating more complex molecules. Its reactive sites allow for further functionalization, leading to the synthesis of new ligands and fluorescent probes.

Interaction with Biomolecules: A significant area of research is the interaction of methylated phenanthroline derivatives with DNA. Studies explore how methylation affects the mode of interaction, such as groove binding versus intercalation, which is crucial for their potential cytotoxic effects against tumor cells. researchgate.netnih.gov Research has shown that methylation at specific positions can modulate the efficiency of these interactions. researchgate.net For instance, methylation at position 4 has been suggested to favor groove binding, potentially making the transition to the more cytotoxic intercalation mode more difficult. researchgate.net

Research AreaFocusKey Findings
Coordination Chemistry Synthesis and characterization of metal complexes.Methyl group substitution influences the electronic and steric properties of the resulting complexes, impacting their catalytic and photophysical behavior.
Organic Synthesis Use as a scaffold for more complex molecules.The reactive sites on the phenanthroline ring allow for the development of new ligands and functional materials.
Biomolecular Interactions Study of interactions with DNA.The position of the methyl group significantly affects the mode of DNA binding (groove binding vs. intercalation), which in turn influences cytotoxic potential. researchgate.netnih.gov
Materials Science Incorporation into functional materials.Used in the development of materials like metal-organic frameworks (MOFs) with specific photoluminescent properties.

Historical Context of Methylated Phenanthrolines in Academic Inquiry

The study of phenanthroline and its derivatives has a rich history dating back to the late 19th and early 20th centuries. The synthesis of the parent 1,10-phenanthroline was refined in the mid-20th century using methods like the Skraup reaction, which involves the reaction of glycerol (B35011) with o-phenylenediamine. wikipedia.orgwku.edu

The exploration of methylated phenanthrolines followed as a natural progression, driven by the desire to understand how substituents affect the fundamental properties of the phenanthroline system. Early research in the 1940s demonstrated that substituents could be added to the aromatic rings using standard organic chemistry methods. wku.edu

A significant body of work, with seminal contributions from the 1950s onwards, has focused on systematically functionalizing the 1,10-phenanthroline backbone at all possible positions. acs.orgnih.gov This research has been crucial in establishing structure-activity relationships. For instance, studies have investigated how the number and position of methyl groups on the phenanthroline ring influence the cytotoxicity of their platinum complexes. researchgate.net

The investigation into specific methylated isomers, such as 4,7-dimethyl-1,10-phenanthroline (B1295015) and 3,4,7,8-tetramethyl-1,10-phenanthroline, has provided insights into how sterics and electronics impact their coordination behavior and biological interactions. cymitquimica.commdpi.com The presence of methyl groups can enhance solubility in organic solvents and influence electronic properties, affecting reactivity and interactions with metal ions. cymitquimica.com The study of asymmetrically substituted derivatives like 1-methyl-4,7-phenanthroline is part of this ongoing effort to create non-symmetrical systems with vast versatility for a range of chemical applications. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B14587565 4,7-Phenanthroline, 1-methyl- CAS No. 61351-97-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61351-97-1

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

1-methyl-4,7-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-6-8-15-12-5-4-11-10(13(9)12)3-2-7-14-11/h2-8H,1H3

InChI Key

LAZAXXCISINBPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC2=NC=C1)N=CC=C3

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for 4,7 Phenanthroline, 1 Methyl

Established Synthetic Routes to 1-Methyl-4,7-Phenanthrolinium

The primary and most direct route to 1-methyl-4,7-phenanthrolinium salts involves the quaternization of the parent heterocycle, 4,7-phenanthroline (B189438). This method is a cornerstone in the synthesis of N-alkylated heteroaromatic compounds.

The synthesis of the precursor, 4,7-phenanthroline, can be achieved through various methods, with the Skraup-type synthesis being a classical approach. This reaction typically involves the condensation of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. In the context of 4,7-phenanthroline, a modification of this synthesis is employed.

Modifications of Skraup-Type Syntheses for Methylated Phenanthrolines

While the direct Skraup synthesis is more commonly associated with the formation of the core phenanthroline ring system, modifications can be employed to introduce methyl groups onto the aromatic backbone. For instance, the synthesis of 4,7-dimethyl-1,10-phenanthroline (B1295015), a related compound, can be achieved through a Doebner-von Miller reaction, which is an extension of the Skraup synthesis using α,β-unsaturated carbonyl compounds.

However, for the synthesis of 1-methyl-4,7-phenanthrolinium, the most straightforward approach is the post-synthesis N-methylation of the pre-formed 4,7-phenanthroline ring. A plausible and widely used method for the N-alkylation of nitrogen-containing heterocycles is the Menshutkin reaction. This involves the reaction of the tertiary amine (in this case, one of the nitrogen atoms of the 4,7-phenanthroline) with an alkyl halide. For the synthesis of the 1-methyl derivative, methyl iodide is a common and effective methylating agent.

A general procedure for the N-methylation of a pyridine-like nitrogen in a phenanthroline ring would involve dissolving the 4,7-phenanthroline in a suitable solvent, such as acetone (B3395972) or acetonitrile, followed by the addition of methyl iodide. The reaction mixture is then typically heated under reflux for a specified period. The product, 1-methyl-4,7-phenanthrolinium iodide, would precipitate from the solution upon cooling or after concentration of the solvent.

Table 1: General Conditions for N-methylation of Heteroaromatic Compounds

Reactant Reagent Solvent Conditions
4,7-Phenanthroline Methyl iodide Acetone Reflux

Alternative Cyclization and Annulation Strategies

Alternative strategies for the synthesis of the core 4,7-phenanthroline scaffold exist, which could then be subjected to N-methylation. These methods often aim to improve yields, reduce the use of harsh reagents, and allow for the introduction of various substituents. One such approach involves a three-component condensation reaction. For example, the synthesis of 4,7-phenanthroline methyl derivatives has been reported through the condensation of 6-aminoquinaldine with arylaldehydes and cyclic β-diketones. While this method directly yields C-methylated phenanthrolines, the resulting 4,7-disubstituted phenanthroline could subsequently be N-methylated to produce the desired quaternary salt.

Advanced Approaches to Functionalized 1-Methyl-4,7-Phenanthrolinium Derivatives

The introduction of a permanent positive charge at the nitrogen atom in the 1-methyl-4,7-phenanthrolinium cation significantly alters its electronic properties and reactivity, opening avenues for further functionalization.

Regioselective Functionalization Techniques

The regioselective functionalization of the 1-methyl-4,7-phenanthrolinium scaffold, particularly through C-H activation, is a challenging yet potentially rewarding area of research. The presence of the quaternary nitrogen atom deactivates the aromatic rings towards electrophilic substitution and activates them towards nucleophilic attack. This electronic perturbation can be exploited for regioselective functionalization.

While specific examples of C-H functionalization on 1-methyl-4,7-phenanthrolinium are not extensively documented, general principles of heterocyclic chemistry suggest that the positions ortho and para to the positively charged nitrogen would be the most activated towards nucleophilic addition. Furthermore, modern catalytic methods, such as those employing palladium or rhodium catalysts, have shown remarkable success in the regioselective C-H functionalization of various heterocyclic systems. These methods often rely on the use of directing groups to achieve high selectivity. In the case of 1-methyl-4,7-phenanthrolinium, the existing methyl group and the geometry of the ring system could potentially direct C-H activation to specific positions.

Chiral Derivatization for Enantioselective Applications

The synthesis of chiral derivatives of 1-methyl-4,7-phenanthrolinium is an area of interest for applications in asymmetric catalysis and chiral recognition. Since the 1-methyl-4,7-phenanthrolinium cation itself is achiral, chirality must be introduced through the attachment of a chiral moiety or through the creation of a stereocenter.

One approach to creating a chiral derivative is through the use of a chiral counter-ion (anion). The synthesis of chiral quaternary ammonium (B1175870) salts can be achieved by anion exchange with a chiral anion, such as a derivative of tartaric acid or a chiral phosphate (B84403) anion. This would result in a diastereomeric pair of salts that could potentially be separated.

Alternatively, a chiral substituent could be introduced onto the phenanthroline ring system prior to or after N-methylation. For example, if a functional group amenable to modification is present on the 4,7-phenanthroline precursor, it could be reacted with a chiral reagent to introduce a stereocenter.

While the direct enantioselective synthesis of quaternary ammonium salts where the nitrogen atom is the stereocenter is a challenging area of organic synthesis, recent advances have demonstrated the feasibility of such transformations through various catalytic and non-catalytic methods.

Post-Synthetic Modification Strategies

Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. In the context of 1-methyl-4,7-phenanthrolinium, this could involve the modification of substituents on the aromatic rings or further reactions at the methyl group.

If the 4,7-phenanthroline precursor contains functional groups such as halogens, these can serve as handles for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications could be performed before or after the N-methylation step, although the reaction conditions would need to be carefully chosen to be compatible with the quaternary ammonium salt functionality.

Furthermore, the methyl group attached to the nitrogen atom could potentially be functionalized, for example, through deprotonation to form a reactive ylide, which could then participate in various reactions. However, the acidity of these protons would be relatively low, and strong bases would be required.

Green Chemistry Principles in the Synthesis of 4,7-Phenanthroline, 1-methyl- Analogues

The application of green chemistry principles to the synthesis of 4,7-phenanthroline analogues is crucial for developing environmentally benign and sustainable chemical processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Traditional methods for synthesizing phenanthroline cores, such as the Skraup and Friedländer reactions, have been redesigned to align with green chemistry standards.

One of the primary green advancements is the modification of the classical Skraup reaction. Historically, this reaction for producing quinolines and phenanthrolines utilized harsh reagents like arsenic pentoxide as an oxidizing agent and generated significant waste. researchgate.netgoogle.com Modern adaptations have successfully replaced toxic reagents and employed greener reaction media. For instance, an efficient and environmentally friendly modified Skraup reaction has been developed using glycerol in neat water under microwave irradiation, completely avoiding toxic oxidants. researchgate.net This approach not only uses a renewable feedstock (glycerol, a byproduct of biodiesel production) and a green solvent (water) but also leverages microwave technology to accelerate the reaction, thereby reducing energy consumption and reaction times. researchgate.netmdpi.com

Another key strategy is the development of one-pot, multicomponent reactions, which enhance atom economy and process efficiency by combining multiple synthetic steps without isolating intermediates. A notable example is the catalyst- and solvent-free one-pot condensation of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate (B1210297) to produce 1,10-phenanthroline (B135089) derivatives. tandfonline.com Applying such a methodology to precursors suitable for the 4,7-phenanthroline scaffold would represent a significant green advancement, minimizing solvent use and purification steps.

The Friedländer synthesis, another cornerstone for building quinoline (B57606) and phenanthroline skeletons, has also been a target for green innovation. wikipedia.orgjk-sci.com Greener alternatives include using recyclable catalysts like neodymium(III) nitrate (B79036) hexahydrate or p-toluenesulfonic acid under solvent-free conditions, often coupled with microwave irradiation to improve efficiency. jk-sci.comorganic-chemistry.orgalfa-chemistry.com These methods reduce reliance on volatile organic solvents and often lead to simpler work-up procedures.

Furthermore, the use of green oxidants is a vital aspect of sustainable synthesis. In the synthesis of phenanthroline N-oxides, for example, peroxomonosulfate (Oxone) has been employed as a green oxidant in an acidic aqueous solution. nih.gov This method avoids the use of hazardous heavy-metal-based oxidants and utilizes water as the solvent, yielding high-quality products with excellent yields. nih.gov While demonstrated for 1,10-phenanthroline derivatives, this principle is directly applicable to the synthesis of 4,7-phenanthroline analogues.

The table below summarizes the application of green chemistry principles to the synthesis of phenanthroline analogues based on established methods.

Green Chemistry PrincipleApplication in Phenanthroline Analogue SynthesisExample / MethodReference
Prevention of WasteOne-pot multicomponent reactions improve atom economy and reduce waste from intermediate isolation and purification.Catalyst- and solvent-free synthesis of 1,10-phenanthroline derivatives. tandfonline.com
Use of Safer Solvents and AuxiliariesReplacing hazardous organic solvents with water or conducting reactions under solvent-free conditions.Modified Skraup reaction using water as the solvent. researchgate.net
Design for Energy EfficiencyEmploying microwave irradiation to reduce reaction times and energy consumption compared to conventional heating.Microwave-assisted modified Skraup and Friedländer syntheses. researchgate.netorganic-chemistry.org
Use of Renewable FeedstocksUtilizing glycerol, a byproduct of biodiesel production, as a starting material.Modified Skraup reaction starting from glycerol. researchgate.net
CatalysisReplacing stoichiometric reagents (especially toxic ones like arsenic pentoxide) with catalytic alternatives.Friedländer synthesis using catalytic amounts of p-toluenesulfonic acid or iodine. organic-chemistry.orgalfa-chemistry.com

Scalability and Process Optimization in Academic Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a larger, more robust process—even within an academic setting for producing significant quantities of material—requires careful consideration of scalability and process optimization. For the synthesis of 4,7-phenanthroline, 1-methyl- and its analogues, several factors must be addressed to ensure the process is efficient, reliable, and safe.

A key aspect of process optimization is the development of high-yielding, rapid, and chromatography-free synthetic protocols. maynoothuniversity.ie Chromatographic purification is often a major bottleneck in scaling up syntheses, as it is time-consuming, requires large volumes of solvents, and can be difficult to reproduce on a larger scale. Designing syntheses where the final product can be isolated by simple precipitation and filtration significantly improves throughput and reduces solvent waste. For instance, a novel protocol for imidazo-phenanthroline ligands was developed to be high-yielding and chromatography-free, allowing for the efficient production of various analogues. maynoothuniversity.ie

The choice of synthetic strategy also plays a critical role in scalability. Classical methods like the Skraup reaction were notoriously exothermic and difficult to control on a larger scale. chemistry-online.com Process optimization involves modifying these reactions to improve safety and control. This can include the slow addition of reagents, effective heat management, and the use of moderators like boric acid or iron(II) sulfate (B86663) to temper the reaction's vigor. chemistry-online.com Modern approaches, such as three-step condensation reactions to form precursors like 4,7-dichloro-1,10-phenanthrolines, have been successfully performed on a gram scale, demonstrating their scalability. nih.gov

Furthermore, optimizing reaction conditions such as temperature, concentration, and reaction time is fundamental. A systematic approach, potentially using Design of Experiments (DoE), can identify the optimal conditions to maximize yield and minimize the formation of byproducts. Understanding the reaction mechanism and identifying key intermediates and potential side reactions are crucial for troubleshooting and optimization.

Continuous flow chemistry presents a modern solution to many scalability challenges faced in traditional batch processing. digitellinc.com Although often associated with industrial production, micro- or meso-flow reactors are increasingly used in academic labs for process optimization. Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. By converting a batch synthesis of a 4,7-phenanthroline analogue to a continuous process, issues with mixing, heat dissipation, and safety on a larger scale can be effectively mitigated. digitellinc.com

The table below outlines key considerations for scaling up the academic synthesis of 4,7-phenanthroline analogues.

ParameterChallenge in Scaling UpOptimization StrategyPotential Benefit
PurificationColumn chromatography is not efficient or sustainable for large quantities.Develop reaction conditions that allow for product isolation via precipitation or crystallization.Faster purification, reduced solvent waste, lower cost.
Reaction ControlExothermic reactions can become uncontrollable on a larger scale.Implement better heat management, slow reagent addition, use of moderators, or switch to flow chemistry.Improved safety and reproducibility.
Yield and PurityYields may drop and byproduct formation may increase upon scale-up.Systematically optimize reaction parameters (temperature, concentration, stoichiometry) using methods like DoE.Maximized product output and simplified purification.
Reagent HandlingHandling large quantities of hazardous reagents increases risk.Choose synthetic routes that use less hazardous materials; utilize flow chemistry to minimize the amount of unreacted hazardous material at any given time.Enhanced laboratory safety.
Process TimeLong reaction or work-up times can make large-scale synthesis impractical.Investigate catalysts or technologies (e.g., microwave, ultrasound) to accelerate reactions; streamline work-up procedures.Increased throughput and efficiency.

Coordination Chemistry and Metal Complexation of 4,7 Phenanthroline, 1 Methyl Derivatives

Ligand Design Principles Based on the 4,7-Phenanthroline (B189438), 1-methyl- Scaffold

The design of ligands based on the 4,7-phenanthroline backbone is guided by the desire to modulate the properties of the resulting metal complexes for specific applications, ranging from catalysis to materials science. chim.itnih.gov The introduction of a methyl group at the 1-position, as in the titular compound, would introduce significant steric hindrance near one of the nitrogen donor atoms. This steric bulk can influence the coordination number and geometry of the metal center, potentially favoring the formation of complexes with lower coordination numbers or distorted geometries. wikipedia.org

Furthermore, the electronic nature of substituents plays a crucial role. Methyl groups are generally considered electron-donating, which can increase the basicity of the nitrogen atoms and enhance the stability of the metal-ligand bond. researchgate.net The position of these substituents is also critical; for instance, methylation at the 4 and 7 positions, as seen in 4,7-dimethyl-1,10-phenanthroline (B1295015), has been shown to increase the ligand's basicity. wikipedia.org

The versatility of the phenanthroline structure allows for the synthesis of a wide array of derivatives. Functional groups can be introduced at various positions to create ligands with tailored properties, such as enhanced luminescence or specific binding affinities for certain metal ions. alfachemic.comnih.gov

Complexation Studies with Transition Metals

Derivatives of 4,7-phenanthroline readily form stable complexes with a wide range of transition metals. wikipedia.org These complexes are of significant interest due to their diverse applications in areas such as catalysis, photochemistry, and bioinorganic chemistry. jmaterenvironsci.com

Complexes of 4,7-phenanthroline derivatives with Group 8-11 metals (iron, ruthenium, osmium, cobalt, rhodium, iridium, nickel, palladium, platinum, copper, silver, and gold) have been extensively studied. For example, iron(II) forms the well-known tris(phenanthroline)iron(II) complex, [Fe(phen)3]2+, which is used as a redox indicator. wikipedia.org Ruthenium(II) complexes with phenanthroline-based ligands are renowned for their rich photophysical and electrochemical properties. chim.it

Copper(I) complexes with substituted phenanthroline ligands are particularly interesting due to their potential applications in photoluminescent devices. wikipedia.org The steric bulk of substituents at the 2 and 9 positions can significantly influence the coordination geometry and photophysical properties of these complexes. cmu.edu While specific studies on 1-methyl-4,7-phenanthroline are not prevalent, it is expected to form stable complexes with these metals, with the methyl group influencing the structural and electronic properties of the resulting compounds.

MetalComplex Formula (Example)Key Features
Iron(II)[Fe(phen)3]2+Intense red color, used as a redox indicator. wikipedia.org
Ruthenium(II)[Ru(phen)2(dppz)]2+Intercalates with DNA, luminescent probe. wikipedia.org
Copper(I)[Cu(phen)2]+Luminescent properties. wikipedia.org
Platinum(II)PtCl2(phen)Square planar geometry. wikipedia.org

The coordination geometry of metal complexes with 4,7-phenanthroline derivatives is influenced by several factors, including the nature of the metal ion, the stoichiometry of the complex, and the steric and electronic properties of the ligand. libretexts.org Common geometries include octahedral, tetrahedral, and square planar. libretexts.org For instance, tris-chelated complexes like [Fe(phen)3]2+ typically exhibit an octahedral geometry. wikipedia.org

The rigid and planar nature of the phenanthroline ligand can lead to different types of isomerism in its metal complexes. uomustansiriyah.edu.iq Geometrical isomers, such as cis and trans isomers, can arise in square planar and octahedral complexes depending on the arrangement of other ligands. libretexts.orglibretexts.org Due to the bidentate nature of phenanthroline, chiral metal complexes can also be formed, leading to the existence of enantiomers (optical isomers). wikipedia.org The introduction of a single methyl group, as in 1-methyl-4,7-phenanthroline, would create an asymmetric ligand, which could lead to more complex isomeric possibilities in its metal complexes.

Stacking interactions between the aromatic phenanthroline ligands in square-planar complexes are also a significant factor in their crystal packing. nih.gov

The electronic structure of transition metal complexes with 4,7-phenanthroline derivatives is characterized by a combination of metal-centered and ligand-centered molecular orbitals. The interaction between the metal d-orbitals and the π-system of the phenanthroline ligand can lead to the formation of metal-to-ligand charge transfer (MLCT) bands in their electronic absorption spectra. nih.gov These MLCT transitions are often responsible for the vibrant colors and interesting photophysical properties of these complexes. alfachemic.com

The redox properties of these complexes are also of great interest. The metal center can often exist in multiple oxidation states, and the potential at which these redox changes occur can be tuned by modifying the substituents on the phenanthroline ligand. researchgate.net Electron-donating groups, such as methyl groups, tend to stabilize higher oxidation states of the metal, making oxidation more difficult (shifting the redox potential to more negative values). Conversely, electron-withdrawing groups would have the opposite effect.

Coordination with Main Group Elements and Lanthanides

While less common than with transition metals, 4,7-phenanthroline and its derivatives can also coordinate to main group elements and lanthanides. The coordination chemistry of phenanthroline with lanthanide ions has gained attention due to the potential applications of the resulting complexes in luminescence and as biological probes. rsc.org

Lanthanide complexes with phenanthroline-based ligands often exhibit characteristic sharp emission peaks. rsc.org The phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The specific derivative 4,7-dimethyl-1,10-phenanthroline has been used in the construction of luminescent lanthanide complexes. nih.gov The coordination number in these lanthanide complexes is typically high, and the geometry is often more complex than that observed for transition metals. mdpi.com

Rational Design of Multi-Metallic Assemblies Utilizing 4,7-Phenanthroline, 1-methyl- Ligands

The 4,7-phenanthroline scaffold can be strategically modified to act as a bridging ligand, facilitating the formation of multi-metallic assemblies. researchgate.net By introducing functional groups at the 4 and 7 positions that can coordinate to other metal centers, it is possible to construct discrete polynuclear complexes or extended coordination polymers. rsc.org

The design of these multi-metallic systems allows for the combination of different metal centers, potentially leading to materials with novel magnetic, electronic, or catalytic properties. The use of an unsymmetrical ligand like 1-methyl-4,7-phenanthroline could introduce directionality in the assembly of such structures. The ability of transition metal ions to drive the assembly of small planar ligands like phenanthroline derivatives is a key strategy in creating structures that can recognize specific biological targets, such as G-quadruplex DNA. researchgate.net

Metal-Ligand Binding Energies and Thermodynamic Stability of Complexes

The thermodynamic stability of metal complexes is a critical aspect of coordination chemistry, providing quantitative insight into the strength of the metal-ligand interactions. This stability is fundamentally governed by the Gibbs free energy change (ΔG) of the complexation reaction, which is related to the enthalpy (ΔH) and entropy (ΔS) changes. The stability of complexes formed with 4,7-phenanthroline and its derivatives, including 1-methyl-4,7-phenanthroline, is influenced by a variety of factors such as the nature of the metal ion, the solvent, and the electronic and steric properties of the ligand itself.

While specific thermodynamic data for the metal complexes of 1-methyl-4,7-phenanthroline are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related methylated phenanthroline derivatives. The position of the methyl group on the phenanthroline ring system can significantly impact the stability of the resulting metal complexes through both electronic and steric effects.

Research Findings on Methylated Phenanthroline Derivatives

Studies on other methyl-substituted phenanthrolines provide a framework for understanding the potential behavior of 1-methyl-4,7-phenanthroline in metal complexation. For instance, research on 5-methyl-1,10-phenanthroline (B1217081) has shown that the presence of a methyl group can influence the basicity of the ligand and, consequently, the stability of its metal complexes.

A study on the stability of metallic complexes of 5-methyl-1,10-phenanthroline with several divalent transition metal ions determined the stability constants using a partition method. The order of increasing stability for 1:1 complexes was found to be Mn < Cd < Fe < Zn < Co < Ni < Cu. researchgate.net This trend, often referred to as the Irving-Williams series, is a common observation in the coordination chemistry of transition metals and is largely independent of the specific ligand.

The introduction of a methyl group, as in the case of 1-methyl-4,7-phenanthroline, is expected to increase the electron density on the phenanthroline ring through an inductive effect. This enhanced electron-donating ability of the nitrogen atoms would likely lead to stronger metal-ligand bonds and, therefore, greater thermodynamic stability of the resulting complexes compared to the unsubstituted 4,7-phenanthroline.

Data on the Stability of 5-Methyl-1,10-phenanthroline Complexes

Metal Ionlog K₁log K₂log K₃log β₃ (Overall Stability Constant)
Manganese(II)4.03.52.810.3
Iron(II)5.85.34.715.8
Cobalt(II)6.96.45.819.1
Nickel(II)7.26.76.120.0
Copper(II)8.06.8--
Zinc(II)6.55.85.117.4
Cadmium(II)5.74.94.114.7

Data sourced from a study on the stability of metallic complexes of two dimethylphenanthrolines. researchgate.net

It is important to note that steric hindrance can also play a significant role. While a methyl group at the 1-position of 4,7-phenanthroline is not in the immediate vicinity of the coordinating nitrogen atoms (positions 4 and 7), its presence could introduce some steric constraints, particularly in the formation of tris-chelate octahedral complexes, [M(1-methyl-4,7-phenanthroline)₃]ⁿ⁺. Such steric hindrance could potentially lead to a decrease in the stability of these higher-order complexes.

Based on a comprehensive search for documented catalytic applications of the specific chemical compound "4,7-Phenanthroline, 1-methyl-," it has been determined that there is insufficient publicly available research data to generate the requested article. The search results consistently yield information on the broader class of phenanthrolines or other specific derivatives (e.g., 4,7-diphenyl-1,10-phenanthroline (B7770734), 3,4,7,8-tetramethyl-1,10-phenanthroline), but not on "1-methyl-4,7-phenanthroline" itself within the specified catalytic contexts.

The strict requirement to focus solely on "4,7-Phenanthroline, 1-methyl-" and adhere to the detailed outline cannot be met with scientific accuracy, as the necessary findings for the following sections are not present in the available literature:

Catalytic Applications of 4,7 Phenanthroline, 1 Methyl Based Systems

Heterogeneous Catalysis Incorporating 4,7-Phenanthroline (B189438), 1-methyl- Moieties

Immobilization Techniques for Catalyst Design

Without specific studies on this compound, generating content for these sections would result in speculation or inaccurate attribution of properties from other related molecules, which is contrary to the instructions for a scientifically accurate and authoritative article. Therefore, the request to generate an article on the catalytic applications of "4,7-Phenanthroline, 1-methyl-" cannot be fulfilled at this time.

Surface Chemistry and Reaction Dynamics on Heterogeneous Catalysts

There is a significant body of research on the use of phenanthroline-based ligands in heterogeneous catalysis, where the ligand is immobilized on a solid support. For instance, phenanthroline-functionalized microporous organic polymers have been synthesized and used as platforms for transition metal catalysts, such as palladium. These materials have demonstrated high efficiency in reactions like the Suzuki–Miyaura and Heck coupling reactions, with the added benefit of catalyst reusability. The porous structure and the embedded phenanthroline skeleton are crucial for supporting the metal catalyst.

Another approach involves the incorporation of phenanthroline moieties directly into the framework of periodic mesoporous organosilicas (PMOs). These materials can then be used to immobilize metal complexes, for example, cobalt, for applications in reactions such as alkyne hydrosilylation. The ordered mesoporous structure of these materials plays a key role in their catalytic activity. However, specific studies on the surface chemistry and reaction dynamics of heterogeneous catalysts based on 4,7-Phenanthroline, 1-methyl- are not available.

Organocatalysis and Cooperative Catalysis with 4,7-Phenanthroline, 1-methyl- Scaffolds

Phenanthroline derivatives have been explored as organocatalysts, particularly in stereoselective synthesis. For example, phenanthroline-based catalysts have been shown to be effective in the stereoselective formation of α-1,2-cis 2-deoxy-2-fluoro glycosides. The mechanism of these reactions is thought to involve the activation of glycosyl halides by the phenanthroline catalyst. The substitution pattern on the phenanthroline ring can be tuned to optimize the efficiency and stereoselectivity of the catalytic process. While these studies highlight the potential of the phenanthroline scaffold in organocatalysis, there is no specific research detailing the use of 4,7-Phenanthroline, 1-methyl- in this context.

Photocatalysis and Electrocatalysis Employing 4,7-Phenanthroline, 1-methyl- Complexes

Complexes of phenanthroline with transition metals, particularly ruthenium(II), are central to the field of photocatalysis. The photophysical and electrochemical properties of these complexes can be tuned by modifying the substituents on the phenanthroline ligand. For instance, the introduction of phosphonate (B1237965) substituents on the phenanthroline core of [Ru(phen)(bpy)2]2+-type complexes has been shown to influence their photocatalytic efficiency in the oxidation of sulfides. The position of the substituent significantly affects the emission maxima, quantum yields, and the mechanism of the photocatalytic reaction.

Titanium-oxo clusters functionalized with phenanthroline have also been investigated for their photoelectrical properties. Density functional theory (DFT) calculations have revealed that ligand-to-ligand charge transfer phenomena can occur in these systems, leading to enhanced light absorption and superior photoelectric performance.

In the realm of electrocatalysis, molecular transition-metal complexes are studied for their role in reductive organic synthesis. While the principles of electrocatalysis with such complexes are well-established, specific examples employing 4,7-Phenanthroline, 1-methyl- are not documented in the available literature.

Applications in Advanced Materials Science Utilizing 4,7 Phenanthroline, 1 Methyl

Organic Electronics Based on 4,7-Phenanthroline (B189438), 1-methyl- Architectures

Phenanthroline derivatives are widely recognized for their excellent electron-transporting capabilities and are frequently incorporated into various organic electronic devices. The electron-donating nature of the methyl group in 1-methyl-4,7-phenanthroline is expected to influence the frontier molecular orbital energy levels, thereby affecting charge injection and transport properties in devices.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

In the realm of Organic Light-Emitting Diodes (OLEDs), phenanthroline-based compounds are often employed as electron-transport layer (ETL) materials due to their high electron mobility and good thermal stability. rsc.orgjournal-vniispk.ru The introduction of substituents on the phenanthroline core can tune the material's properties for enhanced device performance. For instance, phenanthroline derivatives have been successfully used as blue emitters in OLEDs. researchgate.net A device using a complex of a 1,10-phenanthroline (B135089) derivative as the blue emitter demonstrated a luminous efficiency of 1.45 cd/A and a power efficiency of 1.52 lm/W. researchgate.net

The performance of OLEDs often depends on the specific molecular structure of the materials used. The table below summarizes the performance of OLEDs incorporating different phenanthroline derivatives, highlighting the potential of this class of compounds in electroluminescent applications. While specific data for 1-methyl-4,7-phenanthroline is not available, the performance of related compounds provides a benchmark.

Phenanthroline DerivativeRole in OLEDMaximum Luminous Efficiency (cd/A)Maximum Power Efficiency (lm/W)External Quantum Efficiency (%)CIE Coordinates (x, y)
2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] nih.govnih.govphenanthrolineBlue Emitter1.451.520.99(0.16, 0.14)
Bathophenanthroline (B157979) (Bphen)ETLN/A3927.1N/A
p-bPPhenBETLN/A56.830.8N/A

Organic Field-Effect Transistors (OFETs) and Charge Transport

The charge transport characteristics of organic semiconductors are fundamental to the performance of Organic Field-Effect Transistors (OFETs). nih.gov Phenanthroline derivatives, with their rigid and planar structures, are promising candidates for active materials in OFETs. journal-vniispk.ru Theoretical studies on phenanthroline-based organic semiconductors suggest that their charge-transfer parameters are influenced by their molecular packing in the solid state. rsc.org The electron mobility of phenanthroline derivatives can be significant, with amorphous films of bathophenanthroline (Bphen) exhibiting electron mobilities around 10⁻⁴ cm²/V·s. rsc.org Doping of phenanthroline derivatives, such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen), with materials like 8-hydroxyquinolinato-lithium (Liq) can enhance electron mobility by an order of magnitude. researchgate.net

The methyl group in 1-methyl-4,7-phenanthroline, being an electron-donating group, can influence the electronic structure and potentially the charge transport properties of the material. nih.gov The table below shows the electron mobility of some phenanthroline derivatives, which serves as an indicator for the potential performance of 1-methyl-4,7-phenanthroline in OFETs.

CompoundDopantElectron Mobility (cm²/V·s)Measurement Technique
Bathophenanthroline (Bphen)None~10⁻⁴Time-of-Flight (ToF)
4,7-diphenyl-1,10-phenanthroline (BPhen)None3.4 x 10⁻⁴Space-Charge-Limited Current (SCLC)
4,7-diphenyl-1,10-phenanthroline (BPhen)33 wt% Liq~5.2 x 10⁻³Space-Charge-Limited Current (SCLC)
p-bPPhenBNone5.8 x 10⁻³N/A
m-bPPhenBNone4.4 x 10⁻³N/A

Photovoltaic Cells and Energy Conversion

In the field of photovoltaics, phenanthroline derivatives have been utilized as interfacial layers in both organic solar cells (OSCs) and perovskite solar cells (PSCs). rsc.orgacs.org In inverted PSCs, a phenanthroline derivative, 4,7-dimethoxy-1,10-phenanthroline, has been used as an efficient cathode interfacial layer, leading to improved power conversion efficiency (PCE) and stability. rsc.orgresearchgate.net The introduction of this layer enhanced the open-circuit voltage (Voc) and fill factor (FF) of the device. rsc.org Furthermore, 1,10-phenanthroline has been employed as a bifunctional passivating agent in MAPbI₃ perovskite solar cells, resulting in a PCE of 20.16%. acs.orgresearchgate.net

The following table summarizes the performance of solar cells incorporating various phenanthroline derivatives.

Device TypePhenanthroline DerivativeRolePower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)
DSSCcis-[Ru(Me₄-phen)(dcbH₂)(NCS)₂]Dye-sensitizer5.00.62711.967
Perovskite Solar Cell1,10-phenanthrolinePassivating Agent20.16N/AN/AN/A
Inverted Perovskite Solar Cell4,7-dimethoxy-1,10-phenanthrolineCathode Interfacial Layer18.611.3217.5980.09
Organic Solar CellDouble-phenanthroline-carbolongCathode Interfacial Layer18.20.90525.0980.1

Design of Functional Polymers Incorporating 4,7-Phenanthroline, 1-methyl- Units

The rigid and chelating nature of the 4,7-phenanthroline moiety makes it an excellent building block for the construction of functional polymers, particularly coordination polymers. mdpi.com The reaction of 4,7-phenanthroline with various metal salts can lead to the formation of one-dimensional coordination polymers where the phenanthroline unit acts as a bridging ligand. researchgate.netmdpi.com The incorporation of a methyl group, as in 1-methyl-4,7-phenanthroline, can influence the solubility, processability, and solid-state packing of the resulting polymers.

The synthesis of phenanthroline-based conjugated polymers has also been explored. These polymers can be designed to have specific photophysical properties for applications in areas such as the non-covalent functionalization of carbon nanotubes. nih.gov The methyl substituent in 1-methyl-4,7-phenanthroline could further tune the electronic properties of such conjugated polymers. Additionally, copolymers have been synthesized by incorporating polymerizable derivatives of phenanthroline, such as N-(2,9-dimethyl-1,10-phenantrolin-5-yl) acrylamide, with other monomers like methyl methacrylate. nih.gov

Development of Optoelectronic Materials with 4,7-Phenanthroline, 1-methyl- Chromophores

Metal complexes containing phenanthroline derivatives are a cornerstone in the development of advanced optoelectronic materials, particularly as phosphorescent emitters. acs.org The photophysical properties of these complexes, such as their emission wavelength, quantum yield, and excited-state lifetime, can be finely tuned by modifying the substituents on the phenanthroline ligand. Iridium(III) complexes, for example, are widely studied for their high phosphorescence quantum yields. rsc.org

The introduction of a methyl group onto the 4,7-phenanthroline core is expected to act as an electron-donating group, which can influence the energy of the metal-to-ligand charge-transfer (MLCT) states in the complex. rsc.org This, in turn, affects the emission color and efficiency of the resulting material. The table below presents the photophysical properties of some iridium(III) complexes with substituted phenanthroline ligands, illustrating the impact of ligand design on their optoelectronic characteristics.

Iridium(III) ComplexEmission Max (nm)Photoluminescence Quantum Yield (Φ)Excited-State Lifetime (μs)Solvent
[Ir(ppy)₂(phen)]⁺~600~0.1~0.5Acetonitrile
[Ir(ppy)₂(Ph₂phen)]⁺~600~0.1~0.6Acetonitrile
[Ir(Fppy)₂(dmb)]⁺522~0.4~1.0Acetonitrile
Ir1 (L-alanine ancillary ligand)5090.48N/AAcetonitrile
Ir3 (L-alanine ancillary ligand with fluorine substituents)4640.69N/AAcetonitrile

Application in Luminescent Probes and Sensor Technologies

The ability of the phenanthroline core to chelate metal ions, combined with its inherent fluorescence, makes its derivatives excellent candidates for luminescent probes and sensors. nih.gov Imidazo[4,5-f] nih.govnih.govphenanthroline-based metal complexes have been extensively studied for their chemosensing properties towards cations and anions. The photophysical characteristics of these probes can be tuned by substitution on the phenanthroline moiety.

Fluorescent sensors based on phenanthroline derivatives have been developed for the detection of various metal ions, including Zn²⁺. nih.gov These sensors often exhibit a significant enhancement in fluorescence intensity upon binding to the target ion, allowing for sensitive and selective detection. For example, a pyrazoloquinoline derivative showed a 13-fold increase in fluorescence quantum yield upon the addition of Zn²⁺ ions, with a detection limit in the micromolar range. nih.gov The methyl group in 1-methyl-4,7-phenanthroline could enhance the sensitivity or selectivity of such probes due to its electronic and steric effects.

The table below summarizes the characteristics of some phenanthroline-based fluorescent sensors for metal ion detection.

ProbeTarget AnalyteSensing MechanismDetection LimitKey Observation
Pyrazoloquinoline derivative (PQPc)Zn²⁺Fluorescence enhancement1.93 x 10⁻⁷ M13-fold increase in fluorescence quantum yield
Pyridine-based chemosensor (HL)Zn²⁺Fluorescence enhancement4 x 10⁻¹⁰ MOver 80-fold intensity enhancement

Chemosensors for Ion and Molecular Recognition

The 1,10-phenanthroline framework, to which 1-methyl-4,7-phenanthroline belongs, is a foundational component in the design of chemosensors for various analytes. researchgate.net The nitrogen atoms of the phenanthroline core can readily coordinate with metal ions, and this binding event can be engineered to produce a detectable optical signal, such as a change in color (colorimetric) or fluorescence (fluorometric). researchgate.netnih.gov

Derivatization of the phenanthroline skeleton allows for the fine-tuning of its sensing properties, including selectivity and sensitivity. researchgate.net For instance, a phenanthroline derivative bearing an imidazole (B134444) group was developed as a multifunctional probe, exhibiting a colorimetric response to Fe²⁺ ions and a ratiometric fluorescent response to Zn²⁺ ions. researchgate.net The interaction with the target ion alters the internal charge transfer (ICT) characteristics of the molecule, leading to a shift in its absorption or emission spectrum. The change in photophysical properties upon metal complexation has led to the application of phenanthroline derivatives as chemosensors. rsc.org These sensors are valuable for detecting biologically and environmentally significant metal ions. nih.gov The development of such sensors can help in the real-time detection of potentially hazardous metal ions at trace levels in various biological and environmental contexts. nih.gov

Sensor TypeTarget AnalytePrinciple of DetectionReference
Colorimetric SensorFe²⁺Visual color change from colorless to red upon ion binding. researchgate.net
Ratiometric Fluorescent SensorZn²⁺Change in the ratio of fluorescence intensities at two different wavelengths. researchgate.net
Fluorescent SensorMetal CationsLuminescence changes (quenching or enhancement) upon coordination. rsc.orgmdpi.com

Photophysical Response to External Stimuli

The photophysical properties of phenanthroline derivatives are highly sensitive to their chemical environment, making them responsive to various external stimuli. Key stimuli include pH changes (protonation), metal ion coordination, and concentration. rsc.org

Protonation of the nitrogen atoms on the phenanthroline ring significantly impacts the electronic structure and, consequently, the absorption and emission characteristics. Upon initial protonation at the phenanthroline nitrogen atoms, an increase in emission intensity can be observed. rsc.org However, further protonation may lead to a decrease in intensity. rsc.org This pH-dependent behavior is often accompanied by a visible color change, as protonation can alter the absorption wavelength. rsc.org

Coordination with metal ions is another major stimulus. The formation of metal complexes modifies the energy levels of the ligand's molecular orbitals, which can lead to shifts in absorption and emission maxima and changes in the luminescence quantum yield. rsc.org For example, substituted phenanthrolines exhibit interesting photophysical properties when coordinated to different metals, which is a foundational principle for their use as sensors. rsc.org The luminescence of these compounds often consists of both short-lived fluorescence and long-lived phosphorescence, particularly at low temperatures. rsc.org This dual emission is a hallmark of many 1,10-phenanthroline derivatives and is sensitive to the rigidity of the surrounding medium. rsc.org

StimulusObserved Photophysical ChangeMechanism
Protonation (pH change) Altered absorption and emission intensity/wavelength; visible color change. rsc.orgModification of the electronic structure upon proton binding to nitrogen atoms. rsc.org
Metal Ion Coordination Red-shift of absorption/emission maxima; change in quantum yield. rsc.orgFormation of a metal complex alters ligand-based energy levels. rsc.org
Concentration Concentration-dependent absorption and emission profiles. rsc.orgCan be due to aggregation effects or triplet-triplet annihilation (TTA) in solution. rsc.org

Integration into Nanomaterials and Hybrid Architectures

The ability of 1-methyl-4,7-phenanthroline to act as a robust chelating ligand makes it an excellent building block for incorporation into more complex nanostructured materials, including metal-organic frameworks and functionalized nanoparticles.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

4,7-Phenanthroline is a particularly effective ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Unlike the more common 1,10-phenanthroline which typically acts as a chelating ligand to a single metal center, the nitrogen atoms in 4,7-phenanthroline are directed outwards, allowing it to function as a bridging bidentate ligand that links two different metal centers. rsc.org This bridging capability is crucial for forming extended, polymeric structures.

Research has shown that reacting 4,7-phenanthroline with various metal salts (e.g., Co²⁺, Cd²⁺, Zn²⁺, Ni²⁺) can yield one-dimensional coordination polymers, where the metal ions are connected by 4,7-phenanthroline bridges. rsc.org The final structure and dimensionality of these materials are also influenced by other factors such as the choice of metal, the counter-anion, and the solvent used during synthesis. acs.org For example, linear coordination polymers based on Cu(I) and 4,7-phenanthroline have been synthesized, with the resulting structures being dependent on the solvent and counteranion. acs.org

These phenanthroline-based MOFs and CPs are not merely structural curiosities; they have shown significant potential in applications such as catalysis. nih.govosti.gov By incorporating catalytically active metal sites within a porous and robust framework, these materials can function as highly active and recyclable single-site solid catalysts for important organic transformations. nih.govosti.gov

Nanoparticle Surface Functionalization

Functionalizing the surface of nanoparticles with organic ligands is a critical strategy to enhance their stability, biocompatibility, and to introduce specific functionalities for applications in sensing, catalysis, and nanomedicine. nih.govnih.gov Ligands like 1-methyl-4,7-phenanthroline can be attached to the surface of nanoparticles, such as those made of gold or iron oxide, to impart desired chemical properties. nih.gov

The functionalization can be achieved through various chemical strategies. For instance, the phenanthroline molecule could be modified with a thiol group, which would then form a strong bond with the surface of a gold nanoparticle. qub.ac.uk Alternatively, bifunctional linkers like polyethylene (B3416737) glycol (PEG) can be used, with one end attaching to the nanoparticle and the other end available for conjugation with the phenanthroline derivative. lunanano.com

Once functionalized, the nanoparticles gain the properties of the attached ligand. The phenanthroline units on the surface can act as recognition sites for metal ions, enabling the use of the entire nanoparticle assembly as a highly sensitive sensor. nih.gov The surface charge and hydrophobicity imparted by the ligand also play a crucial role in how the nanoparticle interacts with biological systems, such as cells. nih.gov For example, nanoparticles functionalized with positively charged ligands generally exhibit higher cellular uptake compared to neutral or negatively charged ones. nih.gov

Theoretical and Computational Chemistry Studies on 4,7 Phenanthroline, 1 Methyl and Its Analogues

Quantum Chemical Calculations (DFT, Ab Initio) on 4,7-Phenanthroline (B189438), 1-methyl-

Comprehensive data from Density Functional Theory (DFT) or ab initio calculations for 4,7-Phenanthroline, 1-methyl- are not readily found in current research databases. Such studies would typically provide valuable insights into the molecule's fundamental properties.

Electronic Structure and Frontier Molecular Orbitals

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for 4,7-Phenanthroline, 1-methyl-, is not presently available in published literature.

Molecular Geometry Optimization and Conformations

Specific optimized geometric parameters, such as bond lengths and angles, and conformational analysis for 4,7-Phenanthroline, 1-methyl- derived from computational methods have not been reported.

Prediction of Spectroscopic Signatures

Predicted spectroscopic data, including but not limited to NMR, IR, and UV-Vis spectra, based on quantum chemical calculations for 4,7-Phenanthroline, 1-methyl-, are not available in the surveyed literature.

Computational Modeling of 4,7-Phenanthroline, 1-methyl- Metal Complexes

While the broader family of phenanthrolines is well-known for its coordination chemistry, specific computational modeling of metal complexes involving 4,7-Phenanthroline, 1-methyl- as a ligand is not extensively documented. There is some interest in the electrical conductivity and magnetic properties of salts formed between 1-alkyl-1,10-phenanthrolinium cations and other molecules, which suggests the potential for interesting properties in related metal complexes. epdf.pub

Ligand Field Theory and Metal-Ligand Interactions

A detailed analysis based on Ligand Field Theory (LFT) to describe the metal-ligand interactions in complexes of 4,7-Phenanthroline, 1-methyl- is not currently available.

Prediction of Spin States and Magnetic Properties

Specific computational predictions regarding the spin states and magnetic properties of metal complexes with 4,7-Phenanthroline, 1-methyl- have not been found in the existing scientific literature.

Computational Simulation of Reaction Mechanisms

Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving phenanthroline derivatives. These studies provide detailed insights into transition states, activation energies, and reaction pathways that are often difficult to characterize experimentally.

While specific studies on the reaction mechanisms of 1-methyl-4,7-phenanthroline are not extensively documented in publicly available literature, research on closely related methyl-substituted phenanthroline complexes offers significant insights. For instance, DFT calculations have been used to analyze the reaction pathways for the activation of methyl C-H bonds in rhodium(III) complexes containing phenanthroline ligands. researchgate.net These studies explore intermediates and transition states, such as the formation of Rh(I)-fulvene species, providing a framework for understanding potential catalytic cycles or degradation pathways. researchgate.net

Furthermore, theoretical investigations into the intercalation of methylated phenanthroline derivatives with DNA have been performed using DFT with dispersion corrections. nih.gov These simulations explore the geometry, electronic structure, and interaction energies, revealing the importance of non-covalent interactions like π–π stacking and CH/π interactions in the binding mechanism. nih.gov Such studies can predict the preferred binding modes and the influence of methyl group positioning on the stability of the DNA-ligand complex. The insights gained are critical for understanding the mode of action of these compounds in biological systems.

Theoretical calculations have also been employed to support the sensing mechanism of novel 1,10-phenanthroline (B135089) derivatives for metal ions like Zn²⁺ and Cd²⁺. nih.gov Computational analyses can reveal the nature of the metal-ligand bonding and explain the enhanced fluorescence observed upon chelation, guiding the design of more selective and sensitive chemical sensors. nih.gov

Molecular Dynamics Simulations of 4,7-Phenanthroline, 1-methyl- Systems

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their complexes in a simulated environment that mimics physiological conditions. uiuc.edulidsen.com These simulations provide a time-resolved atomistic view of molecular motions, conformational changes, and intermolecular interactions.

For phenanthroline-based systems, MD simulations have been effectively used to study their interactions with biological macromolecules. A notable example is the microsecond timescale MD simulation of a Pt(II)-phenanthroline complex binding to the N-terminal fragment of the amyloid-β peptide, which is implicated in Alzheimer's disease. mdx.ac.uknih.gov In these simulations, force fields like AMBER are combined with specialized parameters for the metal complex to model the system's behavior in a solvated environment. mdx.ac.uk

Table 1: Key Parameters and Findings from a Representative MD Simulation of a Pt(II)-Phenanthroline System

Parameter Description Typical Findings Reference
Simulation Time Total duration of the simulation. Microsecond (µs) timescales are often required to observe significant conformational changes. mdx.ac.uk
Force Field The set of equations and parameters used to describe the potential energy of the system. A combination of standard biomolecular force fields (e.g., AMBER) and custom parameters for the metal complex. mdx.ac.uk
Solvent Model The representation of the solvent (typically water). Explicit water models like TIP3P are commonly used to accurately represent solvation effects. mdx.ac.uk
Radius of Gyration (Rg) A measure of the compactness of a structure. Increased Rg for the peptide upon binding of the Pt-phenanthroline complex, indicating a more extended conformation. mdx.ac.uk
RMSD Root Mean Square Deviation from a reference structure. Used to assess the stability of the simulation and when the system reaches equilibrium. mdx.ac.uk

| RMSF | Root Mean Square Fluctuation of individual residues. | Reveals which parts of the peptide become more or less flexible upon ligand binding. | mdx.ac.uk |

QSAR (Quantitative Structure-Activity Relationship) Studies for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjbiochemtech.com By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent ligands.

For phenanthroline derivatives, QSAR studies have been successfully applied to model their activities in various contexts, such as antimalarial and antitubercular agents. researchgate.netjbiochemtech.com In a typical QSAR study, a dataset of phenanthroline analogues with known biological activities is used. A wide range of molecular descriptors are then calculated for each compound. These descriptors can be classified into several categories:

Electronic Descriptors: Atomic net charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Quantum Chemical Descriptors: Chemical hardness, softness, and chemical potential. jbiochemtech.com

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed biological activity.

For example, a QSAR study on 1,10-phenanthroline derivatives as antimalarial compounds used atomic net charges as predictors of their activity against Plasmodium falciparum. researchgate.net Another study on 1,10-phenanthrolinone derivatives with antitubercular activities found that descriptors related to molecular reactivity, such as chemical softness, hardness, and potential, were significant in predicting their efficacy. jbiochemtech.com These models can guide the modification of the 1-methyl-4,7-phenanthroline scaffold, for instance, by suggesting the introduction of specific substituents at certain positions to enhance a desired biological activity.

| Physicochemical | LogP, Molar Refractivity | Relates to hydrophobicity and transport properties. | nih.gov |

Machine Learning Approaches in Predicting Properties of 4,7-Phenanthroline, 1-methyl- Derivatives

Machine learning (ML) is increasingly being used in chemistry to predict a wide range of molecular properties, from quantum mechanical energies to biological activities. aps.orgscienceopen.com Unlike traditional QSAR models that are often based on linear regression, ML models like Random Forests (RF), Support Vector Machines (SVM), and Neural Networks (NN) can capture complex, non-linear relationships between chemical structures and their properties. nih.govfrontiersin.org

For derivatives of 4,7-phenanthroline, 1-methyl-, ML models can be developed to predict various endpoints, provided a sufficiently large and diverse dataset is available for training. The general workflow involves:

Data Curation: Assembling a dataset of phenanthroline derivatives with experimentally measured properties (e.g., binding affinity, cytotoxicity, photophysical properties).

Featurization: Representing the molecules as numerical inputs for the ML model. This can be done using molecular descriptors (as in QSAR) or more sophisticated representations like molecular fingerprints or graph-based representations. aps.org

Model Training: Training an ML algorithm on a subset of the data (the training set) to learn the mapping from molecular features to the target property.

Model Validation: Evaluating the model's predictive performance on an independent subset of the data (the test set) that was not used during training.

For example, Random Forest models have been successfully used to predict the endocrine-disrupting activity of large and diverse sets of chemicals. nih.gov Such models could be adapted to screen virtual libraries of 1-methyl-4,7-phenanthroline derivatives for potential biological activities. Similarly, AI models based on neural networks are being developed to predict the anticancer activity of new molecules, sometimes by learning from vast datasets like the NCI-60 project. mdpi.com These approaches could accelerate the discovery of novel phenanthroline-based therapeutic agents by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comimeche.org

Table 3: Comparison of Machine Learning Models for Property Prediction

Model Brief Description Strengths Common Applications in Chemistry
Random Forest (RF) An ensemble learning method that constructs a multitude of decision trees at training time. Robust to overfitting, handles high-dimensional data well, provides feature importance. Activity prediction, QSAR, toxicity prediction. nih.gov
Support Vector Machine (SVM) A supervised learning model that finds an optimal hyperplane to separate data points into different classes. Effective in high-dimensional spaces, memory efficient. Classification of active vs. inactive compounds, reaction outcome prediction. friedler.net

| Neural Network (NN) | A model inspired by the structure of the human brain, consisting of interconnected layers of nodes (neurons). | Can learn highly complex, non-linear relationships. | Predicting quantum mechanical properties, de novo drug design, QSAR. frontiersin.orgarxiv.org |

Advanced Spectroscopic and Analytical Characterization of 4,7 Phenanthroline, 1 Methyl Compounds and Their Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental structural information. In the case of the 1-methyl-4,7-phenanthrolinium cation, the introduction of a methyl group on one of the nitrogen atoms breaks the molecule's C₂ symmetry, leading to a more complex spectrum compared to its unmethylated precursor, 4,7-phenanthroline (B189438). All aromatic protons and carbons become chemically non-equivalent.

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the C-methyl protons, and the aromatic protons. The N-methyl signal would typically appear as a singlet in the downfield region (around 3.5-4.5 ppm) due to the deshielding effect of the positively charged quaternary nitrogen. semanticscholar.org The aromatic protons would resonate further downfield (typically 7.5-9.5 ppm), with their chemical shifts and coupling constants providing crucial information for assignment. Protons adjacent to the protonated nitrogen (e.g., H-2 and H-9) are expected to be the most deshielded. For instance, in the related compound 4,7-dimethyl-1,10-phenanthroline (B1295015), the aromatic protons appear at 9.00, 7.91, and 7.39 ppm. chemicalbook.com Upon N-methylation, a significant downfield shift of all phenanthroline protons is generally observed due to the increase in positive charge. researchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for unambiguous signal assignment.

COSY: A ¹H-¹H COSY experiment reveals scalar coupling between protons, allowing for the tracing of proton connectivity throughout the aromatic spin systems. This is essential for distinguishing between the protons on the two different pyridine (B92270) rings.

HSQC: This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached, and often more easily assigned, protons. mdpi.com

HMBC: The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons and for confirming the position of the N-methyl group by observing a correlation from the N-methyl protons to the adjacent quaternary carbons of the phenanthroline core.

The table below presents hypothetical ¹H NMR chemical shifts for 1-methyl-4,7-phenanthroline based on data from analogous structures.

Proton Predicted Chemical Shift (ppm) Multiplicity
N-CH₃~4.2Singlet
2-H~9.5Doublet
3-H~8.0Doublet
C-CH₃~2.8Singlet
5-H~7.8Doublet
6-H~7.9Doublet
8-H~8.5Doublet
9-H~9.2Doublet

Note: This is an interactive data table based on predicted values.

Solid-state NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase, where X-ray diffraction may be challenging or where information on local disorder is sought. For compounds like 1-methyl-4,7-phenanthroline, particularly in the form of salts or within coordination complexes, SSNMR can provide valuable insights. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the elemental composition and structure of newly synthesized compounds.

High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements of ions. For 1-methyl-4,7-phenanthroline, which exists as a cation, HRMS is used to determine the exact mass of the molecular ion ([C₁₄H₁₃N₂]⁺). This experimental mass is then compared to the calculated theoretical mass based on its elemental formula. A close match (typically within 5 ppm) provides strong evidence for the compound's elemental composition. mdpi.comnih.gov This technique is routinely used to confirm the successful synthesis of phenanthroline derivatives. rsc.org

Parameter Value
FormulaC₁₄H₁₃N₂⁺
Calculated m/z209.1073
Found m/z209.107x (Hypothetical)
TechniqueESI-TOF (Typical)

Note: This is an interactive data table. The "Found m/z" is a representative value.

In addition to providing the molecular ion mass, mass spectrometry can induce fragmentation of the ion, yielding a characteristic pattern of fragment ions that serves as a fingerprint for the molecule's structure. For the 1-methyl-4,7-phenanthrolinium cation, common fragmentation pathways observed under techniques like Collision-Induced Dissociation (CID) would involve the loss of small, stable neutral molecules or radicals.

A primary and highly characteristic fragmentation pathway for N-methylated aromatic cations is the loss of the methyl group as a methyl radical (•CH₃), resulting in a peak at [M-15]⁺. libretexts.orgyoutube.com Another potential fragmentation could involve the loss of hydrogen cyanide (HCN) from the pyridine ring, leading to a peak at [M-27]⁺. More complex rearrangements and ring cleavages can also occur, but the initial loss of the N-methyl group is often a dominant process and a key diagnostic feature for confirming the N-alkylation of the phenanthroline core. libretexts.orgchemguide.co.uk

UV-Vis and Fluorescence Spectroscopy for Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The rigid, aromatic structure of the phenanthroline core gives rise to distinct spectroscopic features.

The UV-Vis absorption spectrum of phenanthroline derivatives in solution typically displays intense absorption bands in the UV region between 250 and 400 nm. nih.gov These bands are generally attributed to π→π* electronic transitions within the aromatic system. nih.gov The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by substituents on the phenanthroline ring. The introduction of methyl groups, as in 1-methyl-4,7-phenanthroline, typically causes a slight bathochromic (red) shift in the absorption maxima due to their electron-donating inductive effect. researchgate.net Protonation or N-alkylation to form the cation can also lead to shifts in the absorption bands. rsc.org

Many phenanthroline derivatives are fluorescent, emitting light upon excitation at an appropriate wavelength. The emission spectrum is typically broad and unstructured, characteristic of π*→π transitions. The energy difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. semanticscholar.org For instance, the introduction of different substituents can significantly alter the luminescence efficiency. nih.gov The N-methylation of a fluorescent molecule can have a profound effect on its solid-state emission properties, sometimes leading to phenomena like aggregation-induced emission (AIE). semanticscholar.org

Compound λ_abs (nm) λ_em (nm) Quantum Yield (Φ_F) Solvent
4,7-Dimethyl-1,10-phenanthroline279, 348~400-450VariesDCM
Generic phenanthroline derivatives250-350350-480VariesMethanol

Note: This is an interactive data table with representative data from related phenanthroline compounds. nih.govnih.gov

Absorption and Emission Spectra Analysis

The electronic absorption and emission properties of 1-methyl-4,7-phenanthroline derivatives are governed by their extended π-conjugated system. Analysis of their spectra reveals information about electronic transitions and the influence of substituents and the environment.

The ultraviolet-visible (UV-Vis) absorption spectra of phenanthroline derivatives typically exhibit high-energy bands corresponding to π–π* electronic transitions within the aromatic system. nih.gov Lower energy bands, often appearing as shoulders, can be attributed to n–π* transitions involving the nitrogen lone pair electrons. nih.gov The position and intensity of these absorption bands are sensitive to the type and position of substituents on the phenanthroline core. For instance, the absorption spectra of various 6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthroline derivatives show a high-energy band between 250 and 300 nm (π–π) and a lower energy band from 310 to 350 nm (n–π). nih.gov

Upon excitation, these compounds often exhibit fluorescence. The emission spectra are typically characterized by a single broad band, and the emission wavelength can be influenced by the polarity of the solvent. A red-shift (bathochromic shift) in the emission band with increasing solvent polarity is often observed, indicating a more polar excited state, which is stabilized by polar solvents. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the extent of the structural rearrangement between the ground and excited states.

Table 1: Representative Absorption and Emission Data for Phenanthroline Derivatives

CompoundSolventAbsorption λmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Emission λem (nm)Reference
13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthrolineMethanol~250-300, ~310-350Data not specified~350-480 nih.gov
Eu(TTA)3(4-methyl-1,10-phenanthroline)DCM279, 348Data not specified614 nih.gov
4,7-Diphenyl-1,10-phenanthroline (B7770734) (Bphen)THF272Data not specified379 sigmaaldrich.com
4-[4-(N-methyl)styrene]-imidazo[4,5-f] ias.ac.inacs.orgphenanthroline-benzene iodated salt (MSIPBI)Tris-HCl bufferData not specifiedData not specified>480 nih.gov

Quantum Yield and Excited State Lifetime Measurements

The efficiency and dynamics of the emission process are quantified by the fluorescence quantum yield (Φf) and the excited-state lifetime (τ). The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state.

These parameters are highly dependent on the molecular structure and the surrounding environment. For example, europium(III) complexes with methyl-substituted phenanthroline derivatives can exhibit high photoluminescence quantum yields, reaching up to 85% in some cases. nih.gov The lifetime of the excited state for such complexes can also be significant; for instance, a Eu(III) complex with 2-(phenylethynyl)-1,10-phenanthroline shows a lifetime of about 1.3 ms (B15284909) in the solid state. nih.gov The rigidity of the phenanthroline ligand and its substituents plays a role in minimizing non-radiative decay pathways, thereby enhancing both quantum yield and lifetime. rsc.org

Table 2: Photophysical Data for Selected Phenanthroline Derivatives and Complexes

CompoundMediumQuantum Yield (Φf)Excited State Lifetime (τ)Reference
Eu(PEP)2(NO3)3Solid StateData not specified~1.3 ms nih.gov
Eu(PEP)2(NO3)3Acetonitrile~1% higher than chloride analogueData not specified nih.gov
[Pt(naphen)(Cl)]Glassy frozen matrix (77 K)0.80 - 0.95~3 µs mdpi.com
LH·Eu(NO3)3 (a 4,7-substituted phenanthroline-dicarboxamide)Data not specified54.1% (Qin), 9.6% (QL)Data not specified rsc.org

Vibrational Spectroscopy (Raman and IR) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the bonding within 1-methyl-4,7-phenanthroline and its derivatives. The spectra exhibit characteristic vibrational modes for the phenanthroline core and its substituents.

The FT-IR spectra of phenanthroline derivatives show characteristic bands for C=C and C=N stretching vibrations within the aromatic rings, typically in the 1500-1650 cm⁻¹ region. rsc.org The C-H stretching vibrations of the aromatic rings and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. nih.gov Upon coordination to a metal ion, the vibrational frequencies of the phenanthroline ring, particularly those involving the nitrogen atoms, exhibit shifts. A slight shift in the C=N stretching vibration to a different wavenumber confirms the coordination of the nitrogen atoms to the metal center. rsc.org Furthermore, new weak bands may appear in the far-IR region (typically 400-600 cm⁻¹), which can be assigned to the metal-nitrogen (ν(M-N)) stretching vibration, providing direct evidence of complex formation. rsc.org

Raman spectroscopy provides complementary information. A complete assignment of the vibrational spectra of 1,10-phenanthroline (B135089) has been achieved by combining experimental data with density functional theory (DFT) calculations, which helps in understanding the nature of each vibrational mode. acs.org

Table 3: Characteristic Vibrational Frequencies for Phenanthroline Derivatives

Vibrational ModeTypical Wavenumber (cm-1)CommentReference
Aromatic C-H Stretch~3050Stretching of C-H bonds on the phenanthroline ring acs.org
Aliphatic C-H Stretch (-CH3)2850 - 2950Symmetric and asymmetric stretching of the methyl group nih.gov
C=N Stretch~1600 - 1640Stretching of the carbon-nitrogen double bond in the pyridine rings rsc.org
C=C Stretch (Aromatic)~1580 - 1600Stretching of carbon-carbon double bonds within the aromatic system rsc.org
Ring Breathing/Deformation~700 - 1500Complex vibrations involving the entire aromatic ring system acs.org
Metal-Nitrogen (M-N) Stretch450 - 530Appears in metal complexes, confirming coordination rsc.org

X-ray Diffraction Techniques

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the three-dimensional structure of crystalline materials. Both single-crystal and powder XRD provide critical information about molecular geometry and bulk material properties.

In coordination complexes, SCXRD defines the coordination geometry around the metal center (e.g., octahedral, tetrahedral), the metal-ligand bond distances, and the packing of molecules in the crystal lattice. mdpi.comjmaterenvironsci.com Intermolecular interactions such as π–π stacking, which are common in aromatic systems like phenanthroline, are also elucidated. For example, the crystal structure of 2-(2,4,6-trimethylphenyl)-1,10-phenanthroline is stabilized by π–π stacking interactions with centroid-centroid distances of approximately 3.7-3.8 Å. nih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Phenanthroline Derivative

ParameterValueReference
Compound2,9-dimethyl-4,7-diphenyl ias.ac.inacs.orgphenanthrolinediium jmaterenvironsci.com
Crystal SystemMonoclinic jmaterenvironsci.com
Space GroupC2/c jmaterenvironsci.com
Selected Unit Cell Parameters
a (Å)Data not specified jmaterenvironsci.com
b (Å)Data not specified jmaterenvironsci.com
c (Å)Data not specified jmaterenvironsci.com
β (°)Data not specified jmaterenvironsci.com

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. It is a primary technique for verifying the phase purity of a synthesized bulk material and confirming its crystallinity. The PXRD pattern is a fingerprint of a specific crystalline solid. researchgate.net

For novel compounds, the experimental PXRD pattern of a bulk sample is often compared with a pattern simulated from single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the bulk material consists of a single crystalline phase and is identical to the single crystal used for structure determination. researchgate.netcambridge.org Any discrepancies, such as additional peaks, would indicate the presence of impurities or different polymorphic forms.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying chemical species that have one or more unpaired electrons. researchgate.netnih.gov Therefore, it is an ideal tool for characterizing paramagnetic metal complexes of 1-methyl-4,7-phenanthroline derivatives, such as those involving Cu(II), Mn(II), or V(IV).

The EPR spectrum provides detailed information about the electronic structure and the local environment of the paramagnetic center. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constant (A). The g-factor gives information about the electronic environment of the unpaired electron. For transition metal complexes, the deviation of the g-factor from that of a free electron (ge ≈ 2.0023) is indicative of the spin-orbit coupling and the nature of the metal-ligand bonding. ias.ac.inresearchgate.net

The hyperfine coupling constant (A) arises from the interaction of the electron spin with the magnetic moment of nearby nuclei (e.g., the metal nucleus or the nitrogen nuclei of the phenanthroline ligand). The magnitude of the metal hyperfine coupling provides insight into the covalency of the metal-ligand bond and the nature of the ground state orbital containing the unpaired electron. acs.orgacs.org For example, in Cu(II) complexes, the analysis of g and A values can help distinguish between different coordination geometries, such as square planar, square pyramidal, or trigonal bipyramidal. acs.org

Table 5: Representative EPR Spectral Parameters for Cu(II)-Phenanthroline Complexes

Complexg-valuesA-values (mT)Inferred Geometry/Ground StateReference
[Cu(phen)(edda)]g|| = 2.24A|| = 17.0Tetragonal Cu(II) researchgate.net
Tris(1,10-phenanthroline)Cu(II)giso = 2.134 (at 130°C)Isotropic at high temp.Jahn-Teller distorted octahedral acs.org
[Cu(phen)2Cl]ClO4Data not specifiedData not specifiedClose to trigonal bipyramid, dz2 ground state acs.org
[Cu(Gly)(phen)(H2O)]NO3·1.5H2OAnisotropic, averaged by exchangeHyperfine structure collapsed by exchangeCoupled copper ions ias.ac.inresearchgate.net

Electrochemical Characterization (Cyclic Voltammetry, Chronoamperometry)

The electrochemical behavior of 4,7-phenanthroline derivatives provides crucial insights into their electronic properties, including their ability to accept and donate electrons. Techniques such as cyclic voltammetry (CV) and chronoamperometry are instrumental in elucidating the redox characteristics of these compounds. While specific electrochemical data for 1-methyl-4,7-phenanthroline is not extensively available in the current body of scientific literature, studies on closely related substituted 1,10-phenanthroline derivatives offer valuable information on the influence of substituents at the 4 and 7 positions on their redox potentials.

Research into a series of 4,7-disubstituted-1,10-phenanthrolines reveals that the nature of the substituent groups significantly impacts the electrochemical properties of the phenanthroline core. The introduction of various functional groups can alter the electron density of the aromatic system, thereby affecting the potentials at which oxidation and reduction processes occur.

A study on 4,7-dichloro-1,10-phenanthroline (B1630597) derivatives and their subsequent amino-substituted analogues provides a clear example of these effects. The electrochemical behavior of these compounds, investigated using cyclic voltammetry in acetonitrile, demonstrates that substitutions at the 4 and 7 positions modulate the redox potentials.

In the case of 4,7-dichloro-1,10-phenanthroline precursors, the initial reduction wave observed in cyclic voltammograms corresponds to the formation of an anion radical. This is often followed by the cleavage of the chlorine atoms, a process that can be further analyzed to understand the stability of the reduced species. nih.gov

Upon replacement of the chloro groups with various amino moieties, the electrochemical characteristics are further modified. The electron-donating or withdrawing nature of these substituents directly influences the ease of reduction and oxidation of the phenanthroline scaffold. For instance, the introduction of electron-donating amino groups is expected to make the reduction of the phenanthroline ring more difficult (shifting the reduction potential to more negative values) and the oxidation easier.

The following interactive data table summarizes the electrochemical data obtained from cyclic voltammetry studies of selected 4,7-disubstituted 1,10-phenanthroline derivatives. These findings, while not specific to the 1-methyl derivative, provide a foundational understanding of the structure-property relationships governing the electrochemical behavior of this class of compounds.

Interactive Data Table: Electrochemical Properties of 4,7-Disubstituted 1,10-Phenanthroline Derivatives

CompoundSubstituent at R¹Substituent at R²E [V] (Oxidation)E [V] (Reduction)
4a HCl--1.72, -2.18, -2.59
4b FCl--1.69, -2.17, -2.57
4c ClCl--1.67, -2.15, -2.54
4d BrCl--1.66, -2.14, -2.54
5a HPyrrolidin-1-yl1.18-2.43
5b FPyrrolidin-1-yl1.25-2.38
5c ClPyrrolidin-1-yl1.28-2.36
5d BrPyrrolidin-1-yl1.30-2.35
5l 1,10-phenanthrolin-5-amine-1.09-2.08, -2.37

Data sourced from studies on substituted 1,10-phenanthrolines. nih.govresearchgate.net The precise electrochemical conditions, such as solvent, supporting electrolyte, and reference electrode, are detailed in the original research. nih.govresearchgate.net

Supramolecular Chemistry Involving 4,7 Phenanthroline, 1 Methyl Scaffolds

Self-Assembly Phenomena of 4,7-Phenanthroline (B189438), 1-methyl- Derivatives

A detailed search of scientific literature did not yield specific research findings or data tables concerning the self-assembly phenomena of derivatives of 4,7-Phenanthroline, 1-methyl-. Studies on the parent 4,7-phenanthroline show its ability to form supramolecular assemblies with various aromatic polycarboxylic acids through hydrogen bonding, but analogous studies involving the 1-methyl derivative are not present in the reviewed literature.

Host-Guest Chemistry and Molecular Recognition Based on the Phenanthroline Framework

There is no available research focused on the host-guest chemistry or molecular recognition capabilities of 4,7-Phenanthroline, 1-methyl-. The broader phenanthroline framework is a known component in host-guest systems, often involving metal coordination, but specific examples or data for the 1-methyl-4,7-phenanthroline derivative were not found.

Design of Interlocked Architectures (Rotaxanes, Catenanes)

No publications were identified that describe the design, synthesis, or characterization of mechanically interlocked architectures, such as rotaxanes or catenanes, that specifically incorporate the 4,7-Phenanthroline, 1-methyl- scaffold.

Applications in Template-Directed Synthesis and Self-Healing Materials

There is no documented research on the application of 4,7-Phenanthroline, 1-methyl- in the fields of template-directed synthesis or the development of self-healing materials.

Mechanistic Investigations of Reactions Catalyzed or Mediated by 4,7 Phenanthroline, 1 Methyl Systems

Elucidation of Reaction Pathways and Catalytic Cycles

There is no available information detailing the step-by-step reaction pathways or catalytic cycles for reactions specifically catalyzed or mediated by systems involving 4,7-Phenanthroline (B189438), 1-methyl-.

Identification and Characterization of Reactive Intermediates

No studies have been found that identify or characterize any reactive intermediates formed during chemical transformations involving 4,7-Phenanthroline, 1-methyl-.

Kinetic and Thermodynamic Studies of Reaction Processes

Detailed kinetic data, such as rate constants and reaction orders, as well as thermodynamic parameters like enthalpy and entropy of activation, have not been reported for reactions involving 4,7-Phenanthroline, 1-methyl-.

Transition State Analysis and Energy Profiles

There are no published computational or experimental studies that provide transition state analysis or reaction energy profiles for processes mediated by 4,7-Phenanthroline, 1-methyl-.

Isotope Labeling Studies for Mechanism Verification

No isotope labeling studies have been conducted to verify the mechanistic pathways of reactions involving 4,7-Phenanthroline, 1-methyl-.

Emerging Research Frontiers and Future Directions for 4,7 Phenanthroline, 1 Methyl Chemistry

Integration of 4,7-Phenanthroline (B189438), 1-methyl- in Bio-Inspired Systems (excluding clinical data)

The planar, aromatic structure of the phenanthroline core makes it an ideal candidate for non-covalent interactions with biological macromolecules, particularly nucleic acids. Research into the parent 4,7-phenanthroline and its derivatives has established its role as a DNA intercalator, inserting itself between the base pairs of the double helix. mdpi.comrsc.org This interaction is a cornerstone of its bio-inspired functionality.

Computational and experimental studies have revealed that the nature of this binding can be finely tuned by substituents on the phenanthroline ring. For instance, derivatives with hydrogen-bond-donating groups (like -NH₂ or -OH) at the 4 and 7 positions can form specific, stabilizing hydrogen bonds with the sugar-phosphate backbone of DNA, a behavior not observed with the unsubstituted parent compound. nih.gov This highlights the importance of the periphery of the molecule in dictating its biological interactions.

The transformation to 4,7-Phenanthroline, 1-methyl- introduces two critical changes that influence its role in bio-inspired systems:

Altered Interaction Geometry: The presence of the methyl group and the positive charge may alter the preferred mode of binding, favoring groove binding or a modified intercalation geometry compared to its neutral precursor. The methyl group could also participate in weaker, yet significant, CH/π interactions with the nucleobases. rsc.org

These modified properties make 1-methyl-4,7-phenanthrolinium an intriguing scaffold for designing probes and recognition agents for specific DNA structures, such as G-quadruplexes, where cationic ligands are often employed for stabilization. mdpi.com

Interaction TypeDescriptionRelevant MoietyReference
π-π Stacking (Intercalation)The planar aromatic phenanthroline ring system inserts between DNA base pairs.Phenanthroline Core mdpi.com
Electrostatic AttractionAttraction between the cationic N-methyl group and the anionic DNA phosphate (B84403) backbone.1-methyl-phenanthrolinium Cation nih.gov
Hydrogen BondingPotential for functional groups on the phenanthroline ring to form H-bonds with DNA.Substituents at 4,7-positions nih.gov
CH/π and CH/n InteractionsWeak interactions between methyl groups and the π-systems or lone pairs of heteroatoms in DNA bases.Methyl Groups rsc.org

Development of Advanced Sustainable Synthetic Routes

The synthesis of functionalized phenanthrolines has traditionally involved multi-step sequences that can be inefficient and generate significant waste. Modern chemistry is increasingly focused on developing more sustainable and atom-economical synthetic methods. For the 4,7-phenanthroline scaffold, two promising frontiers are mechanochemistry and direct C-H functionalization.

Mechanochemistry , which uses mechanical force (e.g., ball-milling) to drive chemical reactions, offers a scalable, solvent-free, or low-solvent alternative to traditional solution-based refluxing. rsc.org This approach has been successfully used to synthesize metal complexes of phenanthroline derivatives with high yields and reduced reaction times, highlighting its potential for the environmentally friendly production of these valuable compounds. rsc.org

Direct C-H functionalization is another powerful strategy for sustainable synthesis. acs.org This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds on the aromatic scaffold into new functional groups. Metal-free and light-free methods for the direct carbamoylation of phenanthrolines have been developed, offering an operationally simple and scalable way to create derivatives that would otherwise require lengthy synthetic routes. acs.org

The synthesis of 4,7-Phenanthroline, 1-methyl- can be envisioned as a two-part process where these sustainable methods play a key role in preparing the precursor. First, a functionalized 4,7-phenanthroline is created using green chemistry principles. This is followed by a standard N-methylation (quaternization) step, which is typically a high-yielding reaction. nih.gov

MethodTraditional ApproachSustainable AlternativeKey AdvantagesReference
Scaffold Synthesis/ModificationMulti-step synthesis from pre-functionalized precursors, often requiring harsh conditions and purification (e.g., column chromatography).Direct C-H functionalization to add groups directly to the phenanthroline core.Higher atom economy, fewer steps, reduced waste. acs.org
Metal ComplexationRefluxing in organic solvents for extended periods (e.g., >24 hours).Solvent-free mechanochemical methods like ball-milling or kneading.Drastically reduced solvent use, shorter reaction times, scalability. rsc.org

Exploration of Novel Reactivity and Unprecedented Applications

The parent 4,7-phenanthroline molecule is well-known for its ability to act as a bridging bidentate ligand, coordinating to two different metal centers simultaneously to form coordination polymers. rsc.org This chelating behavior is the foundation of its traditional use in coordination chemistry.

The most significant aspect of the "novel reactivity" of 4,7-Phenanthroline, 1-methyl- is the deliberate suppression of this bidentate chelation. The methylation of a nitrogen atom blocks its lone pair, preventing it from forming a coordinate bond. This transforms the molecule's chemical identity:

From Bidentate Ligand to Monodentate/Cation: It can no longer form the stable five-membered chelate ring characteristic of phenanthrolines. At best, it could act as a monodentate ligand through its remaining free nitrogen, but more commonly it functions as a non-coordinating organic cation. It is often found in crystal structures as a counter-ion to an anionic complex, such as perchlorate. nih.gov

This change unlocks unprecedented applications. The 1-methyl-4,7-phenanthrolinium cation can be used as a precursor in organic synthesis. For example, phenanthrolinium salts are key intermediates in 1,3-dipolar cycloaddition reactions, where they react with dipolarophiles to generate novel, fused polycyclic aromatic systems with unique properties. nih.gov This reactivity pathway is inaccessible to the parent, unmethylated phenanthroline. Furthermore, its identity as a stable organic cation suggests potential applications in organocatalysis or as a phase-transfer catalyst.

High-Throughput Screening and Combinatorial Approaches in Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern discovery, enabling the rapid testing of vast chemical libraries for activity against a specific biological target. nih.gov While HTS is often associated with drug discovery, it is also a powerful tool for identifying novel ligands with unique binding properties. The 4,7-phenanthroline scaffold is an excellent candidate for the creation of combinatorial libraries for HTS campaigns.

A hypothetical library based on 1-methyl-4,7-phenanthrolinium could be designed with several points of diversity:

N-Substituent (R¹): While the focus is on the 1-methyl derivative, a combinatorial library would explore a range of alkyl or aryl groups on the nitrogen (e.g., ethyl, benzyl) to modulate steric and electronic properties.

Backbone Substituents (R², R³): Using sustainable C-H functionalization chemistry, a wide array of functional groups could be introduced at various positions on the aromatic backbone to explore new interactions with a target. acs.org

Such a library could be screened against various targets, including:

Non-canonical DNA structures: Testing for selective binding and stabilization of G-quadruplexes or other DNA conformations.

Protein-protein interactions: Identifying molecules that can disrupt specific cellular pathways.

Enzyme active sites: Screening for novel enzyme inhibitors.

Virtual HTS, which uses computational docking to predict binding, can be employed as a preliminary step to prioritize compounds for synthesis and experimental screening, making the discovery process more efficient. nih.gov

Proposed Combinatorial Library Design for HTS
ScaffoldDiversity Point 1 (R¹)Diversity Point 2 (R²)Potential Targets for Screening
4,7-Phenanthrolinium-CH₃-HG-quadruplex DNA, Protein Kinases, Protein-Protein Interfaces
-CH₂CH₃-NH₂(C₅)
-CH₂Ph-CONH₂(C₂, C₉)

Prospects for Industrial and Technological Translation of Academic Findings

While academic research explores fundamental properties, the ultimate goal is often the translation of these findings into practical applications. The parent phenanthroline scaffold is already a component in several advanced technologies. nih.govnbinno.com Phenanthroline-containing metal complexes are crucial as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). nbinno.com The rigid, chelating nature of the scaffold is also exploited in the construction of Metal-Organic Frameworks (MOFs) for catalysis and gas storage. nbinno.com

For 4,7-Phenanthroline, 1-methyl- , the prospects for industrial translation lie in its unique identity as an organic cation. This opens up applications distinct from those of its neutral precursor:

Electroluminescent Devices: In Light-Emitting Electrochemical Cells (LECs), the emissive layer must be ionic. The 1-methyl-4,7-phenanthrolinium cation could serve as the charge-balancing counter-ion for an anionic transition metal emitter, a critical component for device function and stability. mdpi.com

Functional Materials: As a stable organic cation, it could be a key component in the formulation of specialty ionic liquids or deep eutectic solvents, which are seeing increased use as green solvents and electrolytes.

Templating Agents: In materials synthesis, organic cations are often used as structure-directing agents or templates in the crystallization of zeolites, MOFs, and other porous materials. The specific size and shape of the 1-methyl-4,7-phenanthrolinium cation could be leveraged to template the formation of novel materials with tailored pore structures.

Nuclear Waste Management: Specially functionalized phenanthrolines are investigated for the selective separation of actinides. acs.org The properties of the cationic form could be explored for novel separation or sequestration strategies based on ion-exchange mechanisms.

The translation of these academic possibilities into industrial reality will depend on the development of scalable, cost-effective, and sustainable synthetic routes, linking the frontiers of synthesis directly to the potential for technological impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.